molecular formula C14H18N2O2 B12682315 4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] CAS No. 62334-12-7

4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]

Cat. No.: B12682315
CAS No.: 62334-12-7
M. Wt: 246.30 g/mol
InChI Key: OCMNERIMZFMHEM-DTQAZKPQSA-N
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Description

4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] is an organic compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol It is a derivative of cyclohexanedione and is characterized by the presence of a hydrazone group attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] typically involves the reaction of 4-methylcyclohexane-1,2-dione with 4-methoxyphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction . The reaction can be represented as follows:

4-Methylcyclohexane-1,2-dione+4-Methoxyphenylhydrazine4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]\text{4-Methylcyclohexane-1,2-dione} + \text{4-Methoxyphenylhydrazine} \rightarrow \text{4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]} 4-Methylcyclohexane-1,2-dione+4-Methoxyphenylhydrazine→4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce amines .

Scientific Research Applications

4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] is unique due to the presence of both the cyclohexanedione and methoxyphenylhydrazone moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

62334-12-7

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexan-1-one

InChI

InChI=1S/C14H18N2O2/c1-10-3-8-14(17)13(9-10)16-15-11-4-6-12(18-2)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3/b16-13+

InChI Key

OCMNERIMZFMHEM-DTQAZKPQSA-N

Isomeric SMILES

CC1CCC(=O)/C(=N/NC2=CC=C(C=C2)OC)/C1

Canonical SMILES

CC1CCC(=O)C(=NNC2=CC=C(C=C2)OC)C1

Origin of Product

United States

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